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Compound of Interest

Compound Name: 2-Nitroquinoxaline
CAS No.: 117764-57-5
Cat. No. B038949
. J

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoxaline Scaffold and the
Enigma of the 2-Nitro Isomer

Quinoxaline, a heterocyclic scaffold composed of a fused benzene and pyrazine ring,
represents a privileged structure in medicinal chemistry.[1][2] Its derivatives have garnered
significant attention due to their wide spectrum of biological activities, including anticancer,
antibacterial, antiviral, and anti-inflammatory properties.[3][4] The introduction of a nitro group
onto the quinoxaline core can dramatically influence its physicochemical properties and
biological activity, often enhancing its electrophilicity and potential for bioreductive activation.

This technical guide focuses on a specific, yet surprisingly under-documented member of this
family: 2-Nitroquinoxaline. While its isomers, 6-nitroquinoxaline and 7-nitroquinoxaline, are
more extensively characterized, 2-Nitroquinoxaline presents a unique electronic and steric
profile that warrants detailed investigation. This guide aims to provide a comprehensive
resource by consolidating the available information on its chemical structure, physicochemical
properties, synthesis, and reactivity. Crucially, where specific experimental data for the 2-nitro
isomer is scarce, we will draw upon established principles of quinoxaline chemistry and data
from closely related analogues to provide reasoned estimations and guide future research.
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Chemical Structure and Identification

The foundational step in understanding any chemical entity is the precise definition of its
structure and unique identifiers.

IUPAC Name and CAS Number

o |[UPAC Name: 2-nitroquinoxaline

o CAS Number: A specific CAS number for 2-Nitroquinoxaline has been identified as 117764-
57-5.[5] However, it is crucial to note that this CAS number is not extensively cross-
referenced in major chemical databases with detailed experimental data, highlighting the
relative obscurity of this particular isomer.

Molecular Structure

2-Nitroquinoxaline consists of a quinoxaline core with a nitro group (-NO:2) substituted at the
C2 position of the pyrazine ring.

Caption: Chemical structure of 2-Nitroquinoxaline.

Physicochemical Properties

Experimentally determined physicochemical data for 2-Nitroquinoxaline is not readily
available in the literature. Therefore, the following table includes computed values and data
from its isomers to provide an estimated profile.
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Property Value (2-Nitroquinoxaline) Source/Basis
Molecular Formula CsHsNs0:2 -

Molecular Weight 175.14 g/mol [6]

Melting Point Not available -

Boiling Point Not available -

Expected to be sparingly
soluble in water, more soluble _
- ) ) ) General properties of
Solubility in organic solvents like DMSO,
DMF, and chlorinated

hydrocarbons.

nitroaromatic compounds.

Expected to be a weak base

due to the electron- )
. ) General properties of
pKa withdrawing nature of the ) )
i . . quinoxalines.
pyrazine ring and the nitro

group.

1.3 (Computed for 6-
LogP L : [6]
nitroquinoxaline)

Note: The lack of experimental data underscores the need for fundamental characterization of
this compound. Researchers synthesizing 2-Nitroquinoxaline are encouraged to perform and
publish these basic analyses.

Spectroscopic Data

Spectroscopic analysis is essential for the unambiguous identification and characterization of
2-Nitroquinoxaline. While a complete set of experimental spectra is not publicly available, the
expected spectral features can be predicted based on its structure and data from related
compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¢ H NMR: The proton NMR spectrum is expected to show five signals in the aromatic region
(typically & 7.5-9.0 ppm). The proton at the C3 position is expected to be the most
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deshielded due to its proximity to the nitro group and the pyrazine nitrogen. The protons on
the benzene ring will exhibit characteristic splitting patterns (doublets, triplets, or doublets of
doublets) depending on their coupling with adjacent protons.[7]

e 13C NMR: The carbon NMR spectrum should display eight distinct signals for the eight
carbon atoms. The carbon atom bearing the nitro group (C2) is expected to be significantly
downfield (& > 150 ppm) due to the strong electron-withdrawing effect of the nitro group. The
other carbons of the pyrazine ring will also be deshielded compared to those in the benzene
ring.[7]

Infrared (IR) Spectroscopy

The IR spectrum of 2-Nitroquinoxaline is expected to show characteristic absorption bands for
the nitro group and the aromatic rings.[1]

Wavenumber (cm~—?) Intensity Assignment
~1550 - 1500 Strong Asymmetric NOz2 stretch
~1350 - 1300 Strong Symmetric NO:z stretch
) C=C and C=N stretching
~1600 - 1450 Medium o
(aromatic rings)
~3100 - 3000 Weak to Medium Aromatic C-H stretching

An IR spectrum for a compound with CAS number 117764-57-5, attributed to 2-
nitroquinoxaline, is available, though detailed interpretation is limited.[8]

Mass Spectrometry (MS)

The mass spectrum of 2-Nitroquinoxaline should show a molecular ion peak (M+*) at m/z =
175.14. Common fragmentation patterns for nitroaromatic compounds include the loss of NO2
(m/z = 46) and NO (m/z = 30).

Synthesis of 2-Nitroquinoxaline

While a specific, detailed, and validated protocol for the synthesis of 2-Nitroquinoxaline is not
readily found in the literature, a general and widely applicable method for the synthesis of
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quinoxalines is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[2]

[9]

General Synthetic Approach

Reactants
[ Nitro-substituted ) Reaction Product
1,2-dicarbonyl compound
ylcompount )—

Condensation Reaction . . .
. . . 2-Nitroquinoxaline
(e.g., in ethanol or acetic acid)
E)-Phenylenediamina/'

Click to download full resolution via product page

Caption: General synthetic route to 2-Nitroquinoxaline.

Hypothetical Experimental Protocol

This protocol is a hypothetical adaptation of general quinoxaline synthesis methods. It has not
been experimentally validated for 2-Nitroquinoxaline and should be approached with caution
and appropriate safety measures.

o Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of o-phenylenediamine
in a suitable solvent such as ethanol or glacial acetic acid.

» Addition of Dicarbonyl Compound: To this solution, add 1 equivalent of a suitable nitro-
substituted 1,2-dicarbonyl compound (e.g., 1-nitro-1,2-ethanedione). The reaction is often
exothermic and may require cooling.

e Reaction: Stir the mixture at room temperature or with gentle heating for several hours. The
progress of the reaction can be monitored by thin-layer chromatography (TLC).

e Work-up and Purification: Upon completion, the reaction mixture is typically cooled, and the
product may precipitate. The solid can be collected by filtration. If the product does not
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precipitate, the solvent is removed under reduced pressure, and the residue is purified by
column chromatography on silica gel.

Causality behind Experimental Choices:

e Solvent: Ethanol and acetic acid are commonly used as they are good solvents for the
reactants and facilitate the condensation reaction. Acetic acid can also act as a catalyst.

o Temperature: The reaction is often carried out at room temperature or with gentle heating to
provide sufficient energy for the reaction to proceed without causing decomposition of the
reactants or product.

 Purification: Column chromatography is a standard method for purifying organic compounds,
separating the desired product from unreacted starting materials and byproducts.

Reactivity of 2-Nitroquinoxaline

The reactivity of 2-Nitroquinoxaline is expected to be governed by the electron-withdrawing
nature of the nitro group and the pyrazine ring.

¢ Nucleophilic Aromatic Substitution: The C2 and C3 positions of the quinoxaline ring are
electron-deficient and susceptible to nucleophilic attack. The presence of the nitro group at
C2 will further activate the ring towards nucleophilic substitution, particularly at the C3
position.[10]

e Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group
using various reducing agents, such as catalytic hydrogenation (e.g., H2/Pd-C) or metal/acid
combinations (e.g., Sn/HCI). This provides a synthetic route to 2-aminoquinoxaline, a
versatile building block for further derivatization.

¢ Bioreduction: In a biological context, the nitro group can undergo enzymatic reduction,
particularly under hypoxic conditions, to form reactive nitroso and hydroxylamino
intermediates, and ultimately the amino derivative. This bioreductive activation is a key
mechanism for the biological activity of many nitroaromatic compounds.
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Biological Activities and Potential Applications in
Drug Development

While specific biological data for 2-Nitroquinoxaline is limited, the broader class of
nitroquinoxalines has shown significant promise in various therapeutic areas.

Antimicrobial Activity

Nitroquinoxaline derivatives have demonstrated potent activity against a range of bacteria.[11]
The proposed mechanism of action often involves the bioreductive activation of the nitro group
to generate reactive radical species that can damage cellular macromolecules, including DNA.

)

lEnzymatic Reduction

DNA Damage

Bacterial Cell Death

Click to download full resolution via product page
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Caption: Postulated mechanism of antimicrobial action for nitroquinoxalines.

Anticancer Activity

Many quinoxaline derivatives have been investigated as potential anticancer agents.[12] Their
mechanisms of action are diverse and can include:

« Inhibition of Kinases: Quinoxaline-based compounds have been developed as inhibitors of
various protein kinases that are crucial for cancer cell proliferation and survival.

» Hypoxia-Activated Prodrugs: The nitro group makes 2-Nitroquinoxaline a candidate for
development as a hypoxia-activated prodrug. In the low-oxygen environment of solid tumors,
the nitro group can be selectively reduced to cytotoxic species, leading to targeted tumor cell
killing.

o DNA Intercalation: The planar aromatic structure of the quinoxaline ring allows for
intercalation into DNA, which can disrupt DNA replication and transcription, leading to
apoptosis.

Enzyme Inhibition

The quinoxaline scaffold has been utilized in the design of inhibitors for various enzymes. The
specific substitution pattern of 2-Nitroquinoxaline could be explored for its potential to inhibit
specific enzymes of interest in various diseases.

Conclusion and Future Directions

2-Nitroquinoxaline remains a relatively unexplored member of the quinoxaline family. While its
synthesis and basic properties can be inferred from the rich chemistry of its isomers and
related compounds, a significant gap exists in the experimental data for this specific molecule.
This guide has aimed to provide a comprehensive overview of what is known and what can be
reasonably predicted, thereby serving as a valuable resource for researchers interested in this
compound.

Future research should focus on:

» Validated Synthesis and Characterization: The development and publication of a robust,
high-yielding synthesis for 2-Nitroquinoxaline, along with its complete and unambiguous
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spectroscopic and physicochemical characterization, is of paramount importance.

o Exploration of Biological Activity: Systematic screening of 2-Nitroquinoxaline for its
antimicrobial, anticancer, and other biological activities is warranted.

o Mechanism of Action Studies: Should biological activity be identified, detailed mechanistic
studies will be crucial to understand its mode of action and potential for therapeutic
development.

The unique electronic properties conferred by the 2-nitro substitution pattern may unlock novel
biological activities and therapeutic applications for the versatile quinoxaline scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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